
1,2,3-Butatriene, 1,1,4,4-tetraiodo-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,2,3-Butatriene, 1,1,4,4-tetraiodo- is an organoiodine compound with the molecular formula C4I4 It is a derivative of 1,2,3-butatriene, where the hydrogen atoms at positions 1 and 4 are replaced by iodine atoms
Métodos De Preparación
The synthesis of 1,2,3-Butatriene, 1,1,4,4-tetraiodo- typically involves the iodination of 1,2,3-butatriene. One common method is the reaction of 1,2,3-butatriene with iodine in the presence of a catalyst or under specific reaction conditions that promote the addition of iodine atoms to the butatriene backbone. Industrial production methods may involve more scalable processes, such as continuous flow iodination or the use of more efficient catalysts to increase yield and purity.
Análisis De Reacciones Químicas
1,2,3-Butatriene, 1,1,4,4-tetraiodo- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form iodinated derivatives with higher oxidation states.
Reduction: Reduction reactions can remove iodine atoms, potentially reverting the compound to its parent butatriene form.
Substitution: The iodine atoms can be substituted with other functional groups, such as halogens, alkyl groups, or other organic moieties, using appropriate reagents and conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate or hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
1,2,3-Butatriene, 1,1,4,4-tetraiodo- has several scientific research applications:
Chemistry: It is used as a precursor for the synthesis of more complex organoiodine compounds and as a reagent in organic synthesis.
Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Biology and Medicine: While not extensively studied in these fields, its potential as a radiolabeling agent for imaging or as a building block for bioactive molecules is of interest.
Industry: It may be used in the production of specialty chemicals or as an intermediate in the synthesis of other valuable compounds.
Mecanismo De Acción
The mechanism by which 1,2,3-Butatriene, 1,1,4,4-tetraiodo- exerts its effects depends on the specific reaction or application. In general, the presence of iodine atoms can influence the compound’s reactivity, stability, and interaction with other molecules. The molecular targets and pathways involved are determined by the specific context in which the compound is used, such as its role as a reagent or intermediate in chemical reactions.
Comparación Con Compuestos Similares
1,2,3-Butatriene, 1,1,4,4-tetraiodo- can be compared with other similar compounds, such as:
1,2,3-Butatriene, 1,1,4,4-tetrafluoro-: This compound has fluorine atoms instead of iodine, resulting in different reactivity and properties.
1,2,3-Butatriene, 1,1,4,4-tetrachloro-: Chlorine atoms replace the iodine atoms, leading to variations in chemical behavior and applications.
1,2,3-Butatriene, 1,1,4,4-tetrabromo-:
The uniqueness of 1,2,3-Butatriene, 1,1,4,4-tetraiodo- lies in the specific properties imparted by the iodine atoms, such as higher atomic weight and different electronic effects compared to other halogens.
Propiedades
Número CAS |
492998-50-2 |
|---|---|
Fórmula molecular |
C4I4 |
Peso molecular |
555.66 g/mol |
InChI |
InChI=1S/C4I4/c5-3(6)1-2-4(7)8 |
Clave InChI |
ONLSAMKJFLZYCA-UHFFFAOYSA-N |
SMILES canónico |
C(=C=C(I)I)=C(I)I |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


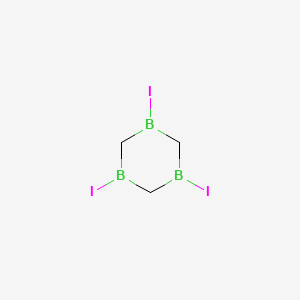
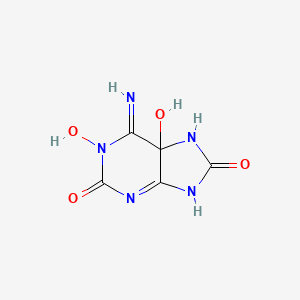

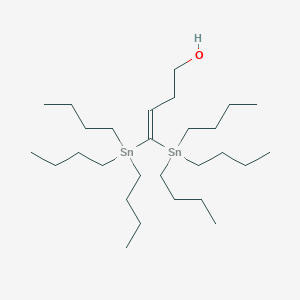

![5-phenyl-3-ethyl-1H-pyrazolo[4,3-c]isoquinoline](/img/structure/B14231982.png)

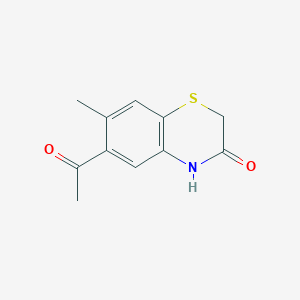

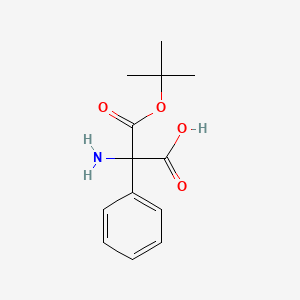

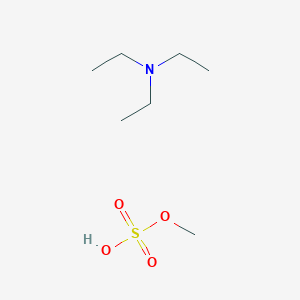
stannane](/img/structure/B14232048.png)

